molecular formula C30H32F6N4O B2586030 Netupitant D6

Netupitant D6

Cat. No.: B2586030
M. Wt: 584.6 g/mol
InChI Key: WAXQNWCZJDTGBU-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Netupitant D6 (CAS: 2070015-31-3) is a deuterium-labeled isotopologue of Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. This compound is primarily utilized as an internal standard in analytical chemistry and pharmacokinetic studies to enable precise quantification of Netupitant in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its molecular formula, C₃₀H₂₆D₆F₆N₄O, incorporates six deuterium atoms at key methyl groups, enhancing its stability and reducing interference during mass spectrometric analysis . This compound is critical for therapeutic drug monitoring, metabolic research, and ensuring regulatory compliance in clinical trials involving Netupitant-based therapies, such as the fixed-dose antiemetic combination Akynzeo® (netupitant/palonosetron) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Netupitant D6 is synthesized through the deuteration of Netupitant. The process involves the incorporation of deuterium atoms into the molecular structure of Netupitant. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .

Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors where Netupitant is exposed to deuterium gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Netupitant D6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Prevention of Chemotherapy-Induced Nausea and Vomiting

Netupitant D6 is primarily utilized in combination with palonosetron to prevent both acute and delayed CINV in patients undergoing highly emetogenic chemotherapy. Clinical trials have demonstrated that this combination significantly improves control over nausea and vomiting compared to standard regimens.

  • Efficacy Studies : A fixed-dose combination of netupitant (300 mg) and palonosetron (0.50 mg), marketed as Akynzeo, has shown superior efficacy in preventing CINV across multiple chemotherapy cycles. In studies involving thousands of patients, rates of complete response (no vomiting and no need for rescue medication) were significantly higher with this combination than with palonosetron alone or other standard treatments .

Pharmacokinetic Studies

The deuterium labeling in this compound facilitates detailed pharmacokinetic studies, allowing researchers to trace its metabolic pathways and interactions within biological systems. This feature is particularly beneficial for understanding the drug's behavior during clinical use, including absorption, distribution, metabolism, and excretion (ADME) profiles .

Analytical Chemistry

This compound is employed as an internal standard in mass spectrometry for quantifying netupitant and its metabolites. This application is crucial for developing analytical methods that ensure quality control and regulatory compliance in pharmaceutical manufacturing.

Metabolic Studies

The compound is used in metabolic studies to explore its pathways and interactions within biological systems. Such research can provide insights into how this compound affects various physiological processes, particularly how it influences the pharmacodynamics of other drugs used concurrently during chemotherapy .

Clinical Case Series

A series of clinical cases has highlighted the effectiveness of this compound in conjunction with dexamethasone for CINV management:

  • Case Example 1 : A patient receiving carboplatin and nab-paclitaxel showed improved control over nausea when treated with the netupitant-palonosetron combination alongside dexamethasone .
  • Case Example 2 : In another case involving a patient with marginal-zone B-cell lymphoma, the integration of netupitant allowed for a reduction in steroid dosage while maintaining effective control over CINV .

Mechanism of Action

Netupitant D6 exerts its effects by acting as an antagonist of the neurokinin-1 receptor. This receptor is involved in the transmission of signals related to pain, stress, and emesis (vomiting). By blocking the binding of substance P, a neuropeptide that activates the neurokinin-1 receptor, this compound inhibits the receptor’s activity. This results in the prevention of chemotherapy-induced nausea and vomiting .

Comparison with Similar Compounds

Comparison with Similar Compounds

Netupitant D6 is distinguished from structurally and functionally related compounds by its isotopic labeling, pharmacological potency, and clinical applications. Below is a detailed comparison:

Netupitant vs. L-733,060

  • Pharmacological Potency: Netupitant exhibits superior in vivo potency compared to L-733,060, a non-peptide NK1 antagonist. In guinea-pig cystometric studies, Netupitant (3 mg/kg IV) reduced bladder contraction frequency (BCF) by 4× and increased intercontraction interval (ICI) by 11× compared to L-733,060 at equimolar doses (µmol/kg) . Table 1: In Vivo Potency Comparison
Parameter Netupitant (3 mg/kg) L-733,060 (3 mg/kg) Potency Ratio
BCF Reduction 80% 20% 4:1
ICI Increase 220% 20% 11:1

Source:

  • Mechanistic Profile: Both compounds inhibit substance P (SP)-induced calcium mobilization, but Netupitant demonstrates a higher affinity for human recombinant NK1 receptors (pKi = 9.01) compared to L-733,060 (pKi = 0.8 nM) . Netupitant’s non-competitive antagonism at higher concentrations (>10 nM) further differentiates its mechanism from L-733,060’s competitive inhibition .

Netupitant vs. Aprepitant/Fosaprepitant

  • Efficacy in CINV Prevention: In phase III trials, Netupitant/palonosetron (NEPA) achieved higher complete response (CR) rates (74–76%) in chemotherapy-induced nausea and vomiting (CINV) prevention compared to aprepitant/ondansetron regimens (62–68%) . Netupitant’s prolonged receptor occupancy (>96 hours) and single-dose administration provide logistical advantages over aprepitant’s multi-day dosing .
  • Safety Profile :
    Netupitant exhibits distinct adverse event (AE) signals compared to aprepitant. Disproportionality analysis from the FAERS database highlights Netupitant’s association with gastrointestinal disorders (e.g., neutropenic colitis, ROR = 8.78) and metabolic disturbances, whereas aprepitant primarily links to injection-site reactions .

This compound vs. Other Deuterated Standards

This compound is uniquely optimized for quantifying Netupitant due to its isotopic purity (>98%) and structural fidelity. In contrast, metabolites like Monohydroxy this compound (GC34408) are specialized for metabolic pathway studies but lack utility as primary internal standards .

Research Findings and Clinical Implications

  • Analytical Utility :
    this compound enables detection limits as low as 0.1 ng/mL in plasma, ensuring robust pharmacokinetic profiling .
  • Therapeutic Outcomes: Netupitant’s combination with palonosetron (NEPA) reduces delayed-phase emesis by 94.6% in cisplatin-based chemotherapy, outperforming ondansetron monotherapy .
  • Safety Considerations: While Netupitant’s AE profile is generally mild (headache: 3.6%; constipation: 3.0%), its association with neutropenic colitis in immunocompromised patients warrants vigilant monitoring .

Biological Activity

Netupitant D6 is a deuterated form of netupitant, a potent neurokinin-1 (NK1) receptor antagonist, primarily used in the management of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C30H26D6F6N4O2
  • Molecular Weight : 600.63 g/mol
  • CAS Number : 290297-26-6

This compound is characterized by the incorporation of deuterium atoms, which can influence its pharmacokinetic properties and metabolic pathways compared to its non-deuterated counterpart.

Netupitant acts as a selective antagonist of the NK1 receptor, which is involved in the emetic response mediated by substance P. By blocking this receptor, this compound effectively reduces the incidence of nausea and vomiting associated with chemotherapy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits a high binding affinity for the NK1 receptor, with a Ki value of approximately 0.95 nM. This potency suggests a strong potential for inhibiting substance P-induced signaling pathways, which are critical in the emetic response.

In Vivo Studies

Research involving animal models has shown that this compound significantly reduces emesis induced by various agents:

  • Cisplatin-Induced Emesis : In studies with ferrets, administration of Netupitant at doses ranging from 0.03 to 3 mg/kg resulted in a dose-dependent reduction of emesis induced by cisplatin.
  • Other Emetic Challenges : this compound also abolished emesis induced by apomorphine and morphine when administered at 3 mg/kg orally .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it reaches peak plasma levels (Cmax) approximately 2.5 hours after oral administration, with a terminal half-life of about 78.5 hours. This prolonged half-life supports its use as an effective anti-emetic agent over extended periods .

Comparative Efficacy with Other Antiemetics

In combination therapy studies, Netupitant has been shown to enhance the anti-emetic effects when used alongside palonosetron, another anti-emetic drug. The synergistic effect observed in these studies suggests that combining these agents may provide superior control over nausea and vomiting compared to either agent alone .

Case Studies and Clinical Applications

Several clinical studies have highlighted the effectiveness of this compound in managing CINV:

  • Study on Combination Therapy : A clinical trial assessed the efficacy of Netupitant combined with palonosetron in patients undergoing chemotherapy. The results indicated a significant reduction in both acute and delayed CINV compared to control groups receiving standard care .
  • Long-term Efficacy : Another study evaluated the long-term use of Netupitant in patients receiving multiple cycles of chemotherapy. Patients reported sustained relief from nausea and vomiting throughout their treatment regimen .

Q & A

Basic Research Questions

Q. What is the role of Netupitant D6 as an internal standard in pharmacokinetic studies, and how is it methodologically validated?

this compound, a deuterium-labeled analog of netupitant, is used as an internal standard to enhance the precision of mass spectrometry (MS)-based quantification by correcting for matrix effects and instrument variability. Method validation involves assessing parameters such as linearity (1–1000 ng/mL range), accuracy (85–115% recovery), and precision (CV <15%) using spiked biological matrices. Robustness testing under varied chromatographic conditions (e.g., column temperature, flow rate) is critical to ensure reproducibility .

Q. Which pharmacokinetic parameters of this compound are most critical in preclinical studies, and how are they measured?

Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), and terminal half-life (t½). For oral administration, Tmax is typically 4–5 hours, with Cmax reaching 400–500 ng/mL. These are measured via liquid chromatography-tandem MS (LC-MS/MS) with validated methods, ensuring sensitivity to detect concentrations as low as 1 ng/mL .

Q. How should researchers design experiments to account for hepatic impairment when studying this compound metabolism?

this compound does not require dose adjustment in mild-to-moderate hepatic impairment. However, in severe impairment, limited data suggest cautious use. Experimental designs should incorporate pharmacokinetic sampling over extended periods (e.g., 120 hours post-dose) and compare AUC (area under the curve) and clearance rates against healthy controls. Population pharmacokinetic modeling can further elucidate variability .

Advanced Research Questions

Q. How can stability-indicating methods for this compound be optimized to account for degradation products in long-term studies?

Forced degradation studies (e.g., exposure to acid/base, oxidative stress, light) identify major degradation pathways. Reverse-phase HPLC with photodiode array detection (PDA) or LC-MS/MS is used to resolve degradation products (e.g., monohydroxy derivatives). Method robustness is validated by altering mobile phase pH (±0.2 units) and column temperatures (±5°C), ensuring resolution >2.0 between peaks .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound in NK1 receptor antagonism?

In vitro assays (e.g., receptor binding IC50) may not fully predict in vivo efficacy due to protein binding or metabolic interconversion. Researchers should conduct parallel studies:

  • In vitro : Radioligand displacement assays using human NK1 receptors.
  • In vivo : Plasma and cerebrospinal fluid sampling to measure unbound drug concentrations. Pharmacodynamic modeling (e.g., Emax models) can bridge these datasets .

Q. How can drug-drug interaction risks involving this compound be assessed in combination therapies?

this compound inhibits P-glycoprotein (P-gp) in vitro, but clinical relevance is minimal (e.g., no significant interaction with digoxin). To assess interactions, use:

  • Static models : Compare inhibitor concentration ([I]) to inhibition constant (Ki).
  • Dynamic models : Physiologically based pharmacokinetic (PBPK) simulations incorporating CYP3A4 and P-gp pathways. Clinical trials should monitor co-administered substrates (e.g., dexamethasone) for AUC changes >20% .

Q. What statistical approaches are recommended for analyzing multi-cycle chemotherapy-induced nausea and vomiting (CINV) trials involving this compound?

Mixed-effects logistic regression models account for repeated measures (e.g., complete response [CR] rates over cycles). For time-to-event data (e.g., time to first emesis), Cox proportional hazards models with frailty terms adjust for inter-patient variability. Pooled analyses of phase II/III trials (e.g., NCT01376297) should pre-specify subgroup hypotheses (e.g., age, cancer type) to avoid type I error inflation .

Q. Methodological Considerations

  • LC-MS/MS Optimization : Use deuterated internal standards (e.g., this compound) with a stable isotope dilution method. Optimize ion transitions (e.g., m/z 639 → 278 for this compound) and collision energies to minimize matrix interference .
  • Data Contradiction Analysis : Apply sensitivity analyses to outlier data (e.g., bootstrapping to assess robustness). For conflicting clinical trial results, evaluate heterogeneity via I<sup>2</sup> statistics in meta-analyses .

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXQNWCZJDTGBU-XERRXZQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCN(CC4)C)C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Netupitant D6
Reactant of Route 2
Reactant of Route 2
Netupitant D6
Reactant of Route 3
Reactant of Route 3
Netupitant D6
Reactant of Route 4
Reactant of Route 4
Netupitant D6
Reactant of Route 5
Reactant of Route 5
Netupitant D6
Reactant of Route 6
Reactant of Route 6
Netupitant D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.